molecular formula C14H17ClF3N3O B3034923 3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine CAS No. 251310-44-8

3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B3034923
CAS RN: 251310-44-8
M. Wt: 335.75 g/mol
InChI Key: VSZHYSAMQGJTER-UHFFFAOYSA-N
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Description

3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C14H17ClF3N3O and its molecular weight is 335.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antiproliferative Activities

  • Antibacterial Activity : Compounds related to isoxazolo[5,4-b]pyridines, a class to which the specified chemical belongs, have shown antimicrobial activity against strains like Pseudomonas aeruginosa and Escherichia coli (Poręba et al., 2015).
  • Antiproliferative Activity : Some derivatives have been found to inhibit the proliferation of breast carcinoma cell lines, indicating potential applications in cancer research (Poręba et al., 2015).

Chemical Synthesis and Structural Studies

  • Synthesis Methods : Research on the synthesis of related pyridines and isoxazolopyridines provides insights into the methods of producing such compounds, which is crucial for pharmaceutical and chemical industries (Du Yi-hui, 2009).
  • Structural Analysis : Structural studies of isoxazolo[5,4-b]pyridines offer valuable information for understanding the chemical characteristics and potential reactivity of such compounds (Suárez et al., 2000).

Corrosion Inhibition

  • Industrial Applications : Research into similar pyridine derivatives indicates their potential as corrosion inhibitors in industrial settings, such as protecting metals from acid corrosion (Hari Kumar Sappani & S. Karthikeyan, 2014).

Material Science and Engineering

  • Electroluminescence in OLEDs : Studies on pyridine derivatives have found applications in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs) (Ning Su et al., 2021).

properties

IUPAC Name

N-(3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridin-2-ylmethyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N3O/c15-12-5-9(14(16,17)18)7-19-13(12)20-8-11-6-10-3-1-2-4-21(10)22-11/h5,7,10-11H,1-4,6,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZHYSAMQGJTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CC(O2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001117139
Record name N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-isoxazolo[2,3-a]pyridine-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251310-44-8
Record name N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-isoxazolo[2,3-a]pyridine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251310-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-isoxazolo[2,3-a]pyridine-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 3
3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 4
3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 6
3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine

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